4-Chloro-6-iodo-3-nitroquinoline
Overview
Description
4-Chloro-6-iodo-3-nitroquinoline is a quinoline derivative with the molecular formula C9H4ClIN2O2. This compound is characterized by the presence of chlorine, iodine, and nitro functional groups attached to the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-Chloro-6-iodo-3-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 4-chloroquinoline followed by iodination.
Industrial production methods for such compounds may involve optimization of these synthetic routes to improve yield and purity. Techniques such as microwave irradiation and the use of green chemistry principles are also explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
4-Chloro-6-iodo-3-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, reduction of the nitro group yields 4-chloro-6-iodo-3-aminoquinoline .
Scientific Research Applications
4-Chloro-6-iodo-3-nitroquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Quinoline derivatives, including this compound, are used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6-iodo-3-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit enzymes or bind to receptors, disrupting normal cellular functions .
Comparison with Similar Compounds
4-Chloro-6-iodo-3-nitroquinoline can be compared with other quinoline derivatives such as:
4-Chloro-3-nitroquinoline: Lacks the iodine atom, which may affect its reactivity and biological activity.
6-Iodo-3-nitroquinoline: Lacks the chlorine atom, leading to differences in its chemical properties and applications.
4-Chloro-6-iodoquinoline: Lacks the nitro group, which significantly alters its biological activity and chemical reactivity.
Properties
IUPAC Name |
4-chloro-6-iodo-3-nitroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClIN2O2/c10-9-6-3-5(11)1-2-7(6)12-4-8(9)13(14)15/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZNJZYVZCFISW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1I)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClIN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345447-25-7 | |
Record name | 4-chloro-6-iodo-3-nitroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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